Proansamitocin
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Overview
Description
Proansamitocin is an azamacrocycle and a lactam.
Scientific Research Applications
1. Chemoenzymatic Synthesis
Proansamitocin, a key biosynthetic intermediate of ansamitocin P-3, a potent antitumor agent, has been successfully synthesized through a chemoenzymatic approach. This synthesis process features a diene-ene ring-closing metathesis (RCM) as a crucial step. The this compound synthesized was used in a study involving Actinosynnema pretiosum, yielding ansamitocin P-3 and dechloroansamitocin P-3 upon fermentation (Meyer et al., 2007).
2. Total Synthesis
The enantioselective total synthesis of the N-acetylcysteamine thioester of seco-proansamitocin, another key intermediate in ansamitocin biosynthesis, was achieved. This complex synthesis involved multiple steps, including the Nagao acetate aldol reaction, indium-mediated alkynylation, carboalumination, and a Heck reaction (Frenzel et al., 2006).
3. Mutasynthesis of Maytansinoids
This compound derivatives have been produced mutasynthetically using a multiblocked mutant strain of Actinosynnema pretiosum. This innovative approach, which involves blocking early building blocks and tailoring enzymes, facilitated the creation of a ring-expanded macrolactone derived from ansamitocin, marking a first in this field of study (Wesemann et al., 2020).
4. Determination of Stereochemistry in Biosynthesis
Research has focused on understanding the cryptic stereochemistry in the first PKS chain-extension step in ansamitocin biosynthesis. This involved synthesizing enantiomers of an intermediate diketide and demonstrating that only the R enantiomer could complement an AHBA deficient mutant of Actinosynnema pretiosum to restore ansamitocin formation (Kubota et al., 2006).
Properties
Molecular Formula |
C25H33NO6 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5S,6E,8S,9S,12R,13E,15E)-5,9,20-trihydroxy-12-methoxy-6,8,16-trimethyl-2-azabicyclo[16.3.1]docosa-1(21),6,13,15,18(22),19-hexaene-3,11-dione |
InChI |
InChI=1S/C25H33NO6/c1-15-6-5-7-24(32-4)23(30)13-21(28)16(2)9-17(3)22(29)14-25(31)26-19-10-18(8-15)11-20(27)12-19/h5-7,9-12,16,21-22,24,27-29H,8,13-14H2,1-4H3,(H,26,31)/b7-5+,15-6+,17-9+/t16-,21-,22-,24+/m0/s1 |
InChI Key |
YGIOUPVSUFMGBC-DTHPZREMSA-N |
Isomeric SMILES |
C[C@H]1/C=C(/[C@H](CC(=O)NC2=CC(=CC(=C2)C/C(=C/C=C/[C@H](C(=O)C[C@@H]1O)OC)/C)O)O)\C |
SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
Canonical SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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